Home > Products > Screening Compounds P19332 > IRAK inhibitor 6
IRAK inhibitor 6 - 1042672-97-8

IRAK inhibitor 6

Catalog Number: EVT-271924
CAS Number: 1042672-97-8
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Interleukin-1 receptor-associated kinases (IRAKs) are serine/threonine kinases that play a crucial role in mediating signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) []. These pathways are essential components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns and initiating inflammatory responses [].

IRAK inhibitors are a class of small molecules designed to block the activity of IRAKs, thereby suppressing the TLR/IL-1R signaling pathways []. This inhibition has the potential to dampen excessive or dysregulated inflammation, making IRAK inhibitors a promising therapeutic target for a variety of inflammatory and autoimmune diseases [].

6-Chlorotacrine

  • Compound Description: 6-Chlorotacrine is a cholinesterase inhibitor structurally related to tacrine. [] It demonstrated superior inhibitory potential compared to tacrine in vitro. [] In vivo studies revealed increased toxicity for 6-Chlorotacrine relative to tacrine but also showed promising effects in reversing quinuclidinyl benzilate-induced amnesia. []

6-Bromo-indirubin-3'-oxime (BIO)

  • Compound Description: BIO is a multi-target inhibitor, notably targeting glycogen synthase kinase 3β (GSK-3β), a component of the β-catenin destruction complex. [] This inhibitory activity leads to the stabilization and nuclear translocation of β-catenin, an oncoprotein implicated in colorectal cancer. [] BIO has been shown to affect cell adhesion, potentially influencing cancer cell migration and invasion. []

Takinib

  • Compound Description: Takinib is a potent and highly selective inhibitor of transforming growth factor β–activated kinase 1 (TAK1). [] It displays minimal activity against IRAK-4. [] Structural analysis of the TAK1–takinib complex provided insights for developing more selective IRAK inhibitors. []
  • Relevance: Takinib's high selectivity for TAK1 over IRAK-4, despite the structural similarities in their ATP-binding pockets, makes it a valuable tool for dissecting the distinct roles of these kinases in inflammatory signaling. [] Its development also highlights the possibility of achieving selectivity within the kinase family through structure-guided drug design, a key consideration when developing new IRAK inhibitors.

HS-243

  • Compound Description: HS-243 emerged as a highly potent and selective inhibitor of both IRAK-1 and IRAK-4, exhibiting significantly less activity against TAK1. [] It effectively inhibits intracellular IRAKs without affecting TAK1. [] This selectivity makes it a valuable pharmacological tool for understanding the specific roles of IRAKs in cellular processes. []
  • Relevance: HS-243 represents a successful example of a highly selective IRAK-1/4 inhibitor. [] Its development stemmed from insights gained from the structure of takinib bound to TAK1, demonstrating the importance of structure-based drug design in achieving selectivity within the kinase family. [] HS-243's selectivity makes it a valuable tool for dissecting IRAK-dependent signaling pathways and validating IRAK-1/4 as therapeutic targets.

Emaversertib

  • Compound Description: Emaversertib is a selective, orally bioavailable IRAK-4 inhibitor under investigation for its therapeutic potential in B-cell lymphomas and myeloid malignancies. [] It targets the "myddosome" complex, a key signaling hub in these cancers, and may overcome resistance to BTK inhibitors. []
  • Relevance: Emaversertib directly exemplifies a clinically relevant IRAK-4 inhibitor, highlighting the therapeutic potential of targeting this kinase in specific cancers. [] Its development underscores the importance of understanding the molecular drivers of disease and tailoring IRAK inhibitor development to specific patient populations.

CA-4948

  • Compound Description: CA-4948, an oxazolopyridine derivative, acts as a highly specific IRAK4 inhibitor. [] Preclinical studies demonstrated its efficacy in reducing disease severity in a mouse model of collagen-induced arthritis (CIA) and suppressing pro-inflammatory cytokine expression, including TNF-α and IL-6. []
  • Relevance: CA-4948's classification as an oxazolopyridine IRAK4 inhibitor highlights the structural motifs that contribute to potent and selective IRAK4 inhibition. [] Its efficacy in preclinical models of inflammatory diseases, such as CIA, further underscores the potential of IRAK4 inhibitors as therapeutics for inflammatory and autoimmune disorders.

R835

  • Compound Description: R835 is a potent and selective IRAK1/4 inhibitor that has progressed to first-in-human clinical trials. [] Preclinical studies showed dose-dependent inhibition of LPS- and IL-1β-induced cytokine release in mice and demonstrated efficacy in preventing disease progression in rodent models of inflammatory diseases. [] Phase 1 trials indicated that R835 was well-tolerated and effectively inhibited LPS-induced cytokine release in humans. []
  • Relevance: R835's advancement to clinical trials demonstrates the translational potential of IRAK1/4 inhibition for treating inflammatory and autoimmune diseases. [] Its favorable safety and pharmacokinetic profile, combined with its ability to effectively suppress cytokine release in humans, highlights its potential as a therapeutic agent.

1,4-Naphthoquinone

  • Compound Description: Identified as a potent and selective inhibitor of IRAK1, 1,4-naphthoquinone exhibits anti-inflammatory activity. [] It demonstrated effective inhibition of IRAK1 in vitro, with in silico studies confirming its binding to the IRAK1 catalytic site. [] Furthermore, it significantly suppressed the production of pro-inflammatory cytokines (IL-8, IL-1β, IL-10, TNF-α, and IL-6) in LPS-stimulated human macrophages. []
  • Relevance: The identification of 1,4-naphthoquinone as an IRAK1 inhibitor highlights the potential of quinone-derived compounds as anti-inflammatory agents. [] Its ability to directly target IRAK1 and effectively suppress pro-inflammatory cytokine production makes it a promising candidate for further investigation and potential development as a therapeutic for inflammatory diseases.
Overview

IRAK inhibitor 6 is a compound designed to inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), a critical player in the inflammatory response. IRAK4 is involved in the signaling pathways of interleukin-1 and Toll-like receptors, making it a significant target for therapeutic intervention in various inflammatory diseases and certain cancers. The compound has been developed through high-throughput screening methods, focusing on achieving selectivity and potency against IRAK4.

Source and Classification

IRAK inhibitor 6 is classified as a small molecule kinase inhibitor. It falls under the category of chemical compounds that target specific kinases involved in signal transduction pathways associated with inflammation and immune responses. The synthesis and development of this compound have been documented in various scientific publications, highlighting its potential as a therapeutic agent.

Synthesis Analysis

The synthesis of IRAK inhibitor 6 involves several key steps that leverage structure-activity relationship (SAR) studies and high-throughput screening.

Methods and Technical Details:

  1. High-Throughput Screening: The initial discovery phase utilized high-throughput screening of a large library of compounds to identify potential hits that exhibited activity against IRAK4.
  2. Structure-Based Design: Following the identification of hits, structure-based drug design techniques were employed to optimize the compounds. This involved molecular docking studies to predict binding interactions within the IRAK4 active site.
  3. Chemical Modifications: Various chemical modifications were made to enhance potency and selectivity. For instance, substituents were introduced at specific positions on the indazole core to improve binding affinity and reduce off-target effects.
Molecular Structure Analysis

The molecular structure of IRAK inhibitor 6 can be described as follows:

  • Molecular Formula: C20H20N4O3S
  • Molecular Weight: 396.46 g/mol
  • Structure Features: The compound features an indazole core with various substituents that contribute to its pharmacological properties.

Structural Data

The structural analysis indicates that the compound's design allows for optimal interaction with the ATP-binding pocket of IRAK4, facilitating effective inhibition.

Chemical Reactions Analysis

IRAK inhibitor 6 undergoes specific chemical reactions during its synthesis, primarily involving:

  1. Formation of Key Linkages: The synthesis involves creating amide bonds and other functional groups that enhance solubility and bioavailability.
  2. Stability Assessment: Stability studies in biological systems are crucial for determining the compound's viability as a therapeutic agent.

These reactions are carefully controlled to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism through which IRAK inhibitor 6 exerts its effects involves:

  1. Inhibition of IRAK4 Activity: By binding to the active site of IRAK4, the compound prevents its phosphorylation activity, which is essential for downstream signaling in inflammatory pathways.
  2. Impact on Cytokine Production: Inhibition of IRAK4 leads to decreased production of pro-inflammatory cytokines, thereby modulating the inflammatory response.

Data Supporting Mechanism

Experimental data demonstrate that IRAK inhibitor 6 significantly reduces IL-6 production in cellular models, confirming its role as an effective inhibitor of IRAK4-mediated signaling.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a solid powder.
  • Storage Conditions: Recommended storage at -20°C for long-term stability; stable for up to three years under these conditions.

Chemical Properties:

  • Solubility: The compound exhibits good solubility in organic solvents, which aids in formulation development.
  • Stability Profile: Stability tests indicate that IRAK inhibitor 6 maintains integrity under physiological conditions.
Applications

IRAK inhibitor 6 has several potential applications in scientific research and therapeutic development:

  1. Therapeutic Use in Inflammatory Diseases: Due to its ability to inhibit pro-inflammatory cytokine production, it is being explored for treating conditions such as rheumatoid arthritis and psoriasis.
  2. Cancer Therapy: Given its role in modulating immune responses, there is interest in evaluating its efficacy against certain cancers where IRAK4 signaling plays a role in tumor progression.
  3. Research Tool: The compound serves as a valuable tool for studying IRAK4 function and related signaling pathways in various biological contexts.
Introduction to IRAK Kinases and Their Pathological Roles

Structural and Functional Biology of IRAK Family Members

IRAK4 as a Central Node in TLR/IL-1R Signaling Cascades

IRAK4 serves as the master regulator initiating MyD88-dependent signaling downstream of IL-1R and most TLRs (excluding TLR3). Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a multimeric helical assembly termed the Myddosome. This complex contains six MyD88, four IRAK4, and four IRAK2 molecules [3] [7]. Structural studies reveal that IRAK4 dimers undergo asymmetric trans-autophosphorylation at residues Thr-342, Thr-345, and Ser-346 within their activation loops, a process essential for full catalytic activity [7].

The requirement of IRAK4's kinase activity for downstream signaling remains context-dependent:

  • In murine models, kinase-dead IRAK4 mutants abolish IL-1-induced NF-κB and MAPK activation
  • Human dermal fibroblasts show preserved NF-κB signaling despite IRAK4 kinase inhibition [3]
  • THP-1 AML cells demonstrate partial dependence on IRAK4 kinase activity for TLR4 responses [3]

Table 1: Functional Domains of IRAK4

DomainStructure/FunctionBiological Role
N-terminal Death DomainHelical bundle (6 helices)Mediates interactions with MyD88
Kinase DomainBilobal fold with ATP-binding cleftCatalytic activity; autophosphorylation sites
Activation LoopContains Thr-342/Thr-345/Ser-346Phosphorylation required for full activity
C-terminal DomainUnstructured regionPutative regulatory interactions

Comparative Analysis of IRAK1, IRAK2, IRAK3, and IRAK4 Kinase Domains

The IRAK family exhibits evolutionary divergence in catalytic competence and scaffolding functions:

  • IRAK1: Contains an intact kinase domain but primarily functions as an allosteric activator of TRAF6. Its kinase activity is dispensable for NF-κB signaling but essential for NLRP3 inflammasome assembly [3] [7].
  • IRAK2: Classified as a pseudokinase due to substitution of a critical aspartate in subdomain VIb. Despite this, human studies show it sustains late-phase NF-κB activation through scaffolding functions [3].
  • IRAK3 (IRAK-M): Pseudokinase that negatively regulates signaling. Its death domain mediates inhibitory interactions with IRAK4, while C-terminal TRAF6-binding sites prevent signalosome disassembly [3] [7].
  • IRAK4: Only family member with non-redundant kinase and scaffolding functions. Crystal structures reveal a unique hydrophobic pocket adjacent to the ATP-binding site exploited by selective inhibitors [6] [7].

Table 2: Comparative Analysis of IRAK Kinase Domains

IRAK MemberCatalytic Residues Intact?Key Structural FeaturesPrimary Signaling Role
IRAK1YesActivation loop requires phosphorylationTransient Myddosome recruit; TRAF6 activation
IRAK2No (pseudokinase)VIb subdomain aspartate mutationSustained NF-κB signaling scaffold
IRAK3 (IRAK-M)No (pseudokinase)Guanylate cyclase activity in C-terminusNegative regulation of Myddosome
IRAK4YesHydrophobic pocket near ATP-binding siteInitial kinase activation; Myddosome nucleation

Dysregulation of IRAK Signaling in Disease Pathogenesis

IRAK4 Hyperactivation in Hematologic Malignancies

Oncogenic IRAK4 signaling manifests prominently in acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and diffuse large B-cell lymphoma (DLBCL):

  • In AML, autonomous TLR signaling drives cytokine networks that support leukemic stem cell survival. IRAK4 phosphorylates and activates IRAK1, which in turn stimulates TRAF6-mediated K63-linked ubiquitination of target proteins, constitutively activating NF-κB [3] [6].
  • MyD88 L265P mutations in DLBCL create a scaffolding platform that constitutively recruits IRAK4, even without receptor ligation. This results in perpetual IRAK4 activation and downstream survival signaling [10].
  • MDS stem cells exhibit hypersensitivity to IL-1β, with IRAK4 inhibition reducing malignant clone viability by >60% in preclinical models [3].

Table 3: IRAK4-Driven Oncogenic Signaling in Hematologic Malignancies

DiseaseGenetic LesionsIRAK4-Dependent MechanismDownstream Pathway
DLBCLMyD88 L265PConstitutive Myddosome assemblyBTK-NF-κB activation
AMLFLT3-ITD; Spliceosome mutationsAutocrine IL-1β production; IRAK1 hyperphosphorylationTRAF6 ubiquitination
MDSU2AF1/SF3B1 mutationsAberrant IRAK4 isoform expressionEnhanced inflammasome activity

Spliceosome Mutations and Oncogenic IRAK4 Isoform Expression

Recurrent mutations in spliceosome components (U2AF1, SF3B1) generate aberrant IRAK4 isoforms that escape regulatory control:

  • U2AF1 S34F mutations induce exon skipping in IRAK4 mRNA, producing truncated isoforms lacking regulatory domains. These isoforms exhibit 3-fold longer half-lives than wild-type protein [3].
  • SF3B1 K700E mutations activate cryptic splice sites, generating IRAK4 variants with altered substrate specificity. These variants hyperactivate NF-κB independently of upstream stimuli [3].
  • Leukemia-associated isoforms (e.g., IRAK4-short) lack autoinhibitory sequences and localize constitutively to membranes, amplifying TLR signals in the absence of ligands [3].

Inflammatory Feedforward Loops in Autoimmune Disorders

IRAK4 sits at the nexus of pathogenic circuits in atherosclerosis, rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE):

  • Endothelial inflammation: LPS-activated TLR4 induces IRAK4-dependent NF-κB translocation, increasing adhesion molecules (VCAM-1/ICAM-1) that promote monocyte recruitment. Dual IRAK1/4 inhibition reduces monocyte adhesion by >80% in vitro [8].
  • Atherosclerosis models: ApoE-/- mice treated with IRAK1/4 inhibitors show 40-60% reduction in aortic plaque formation, mediated through reduced endothelial inflammation and LDL receptor upregulation [8].
  • Autoimmune amplification: In SLE, TLR7/9 engagement by nucleic acids activates IRAK4-dependent IRF5/7 phosphorylation, stimulating IFN-α production. This creates a feedforward loop that amplifies autoimmunity [6] [7].

Table 4: IRAK4-Dependent Inflammatory Loops in Disease

DiseaseTriggerIRAK4-Mediated PathwayAmplification Mechanism
AtherosclerosisOxidized LDLTLR4-NF-κB-VCAM1 axisMonocyte recruitment → cytokine storm
SLENucleic acid complexesTLR7/9-IRF5/7-IFNα pathwayIFNα primes immune cells for activation
RAAutoantibodiesIL-1R/TLR2-TRAF6-MAPK cascadeSynoviocyte proliferation; MMP production

Properties

CAS Number

1042672-97-8

Product Name

IRAK inhibitor 6

IUPAC Name

N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25)

InChI Key

JQSRUVXPODZKAF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4

Solubility

Soluble in DMSO

Synonyms

IRAK-IN-6; IRAK IN 6; IRAKIN6; IRAK inhibitor 6;

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.